molecular formula C10H10N2O3 B8681872 2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide

2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide

Cat. No.: B8681872
M. Wt: 206.20 g/mol
InChI Key: ZODGULTXIFMKJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide is a chemical compound that belongs to the class of organic compounds known as indoles. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This compound is characterized by the presence of an indole ring system with a hydroxy group and an acetamide group attached to it.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole ring system, which can be derived from various precursors such as aniline derivatives.

    Hydroxylation: The indole ring is hydroxylated at the 2-position using reagents such as hydrogen peroxide or other oxidizing agents.

    Acetylation: The hydroxylated indole is then acetylated using acetic anhydride or acetyl chloride to introduce the acetamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in the synthesis include ethanol, methanol, and dichloromethane.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.

Major Products

    Oxidation: Formation of 2-oxo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide.

    Reduction: Formation of 2-hydroxy-N-(2-amino-2,3-dihydro-1H-indol-5-yl)-acetamide.

    Substitution: Formation of 2-halo-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide.

Scientific Research Applications

2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy and acetamide groups play a crucial role in its binding to enzymes and receptors, leading to modulation of their activity. The compound may inhibit or activate certain biochemical pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-N-(2-oxo-2,3-dihydro-1H-indol-3-yl)-acetamide
  • 2-hydroxy-N-(2-oxo-2,3-dihydro-1H-indol-6-yl)-acetamide
  • 2-hydroxy-N-(2-oxo-2,3-dihydro-1H-indol-7-yl)-acetamide

Uniqueness

2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

2-hydroxy-N-(2-oxo-1,3-dihydroindol-5-yl)acetamide

InChI

InChI=1S/C10H10N2O3/c13-5-10(15)11-7-1-2-8-6(3-7)4-9(14)12-8/h1-3,13H,4-5H2,(H,11,15)(H,12,14)

InChI Key

ZODGULTXIFMKJN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)CO)NC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic acid (2-oxo-2,3-dihydro-1H-indol-5-ylcarbamoyl)-methyl ester 44a (2.43 g, 10 mmol) was dissolved in 60 ml of methanol under stirring, and sodium hydroxide solution (20 ml, 2 mol/L) was added to the solution and stirred at room temperature overnight. After thin lay chromatography showed the disappearance of starting materials, the reaction mixture was neutralized with hydrochloric acid solution (6 mol/L) in ice-water bath, concentrated under reduced pressure. The resulting solid was purified by silica gel column chromatography to obtain the title compound 2-hydroxy-N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-acetamide 44b (402 mg, yield 19.5%) as a yellow solid.
Name
Acetic acid (2-oxo-2,3-dihydro-1H-indol-5-ylcarbamoyl)-methyl ester
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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